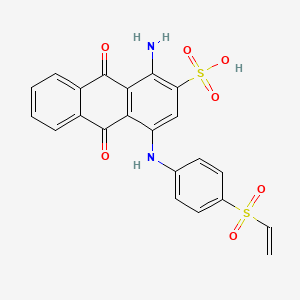
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, ethenylsulfonyl, and sulfonic acid groups
Vorbereitungsmethoden
The synthesis of 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid involves multiple steps, typically starting with the functionalization of the anthracene core. The synthetic route generally includes:
Nitration and Reduction: The anthracene core is first nitrated to introduce nitro groups, which are subsequently reduced to amino groups.
Ethenylsulfonylation: The ethenylsulfonyl group is introduced via a reaction with ethenylsulfonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid stands out due to its unique combination of functional groups. Similar compounds include:
1-Amino-4-(4-sulfonylanilino)-9,10-dioxoanthracene-2-sulfonicacid: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
62669-67-4 |
|---|---|
Molekularformel |
C22H16N2O7S2 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
1-amino-4-(4-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-9-7-12(8-10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31) |
InChI-Schlüssel |
NHVANJGFAFQZEE-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Key on ui other cas no. |
62669-67-4 |
Synonyme |
remazol brilliant blue R vinyl sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















